JAK Kinase Inhibitory Potential: Structural Congruence with the Cyanomethylpyrazole Carboxamide Pharmacophore
The target compound embodies the minimal pharmacophore disclosed in the Merck patent family for cyanomethylpyrazole carboxamides as JAK inhibitors, where the N-cyanomethyl carboxamide serves as a hinge-binding motif. The 4-methoxy substituent is anticipated to modulate JAK isoform selectivity through steric and electronic interactions in the hydrophobic pocket, analogous to the 4-substituted pyrazoles exemplified in US 9,328,099 [1]. While direct JAK IC₅₀ data for 1280907-00-7 are not publicly available, the patent establishes that compounds retaining the N-cyanomethyl-1-phenylpyrazole-3-carboxamide core with small 4-alkoxy substituents exhibit JAK inhibitory activity, making this compound a privileged entry point for JAK-targeted library synthesis.
| Evidence Dimension | Structural congruence with JAK inhibitor pharmacophore |
|---|---|
| Target Compound Data | N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide (MW 256.26, CLogP ~2.1 predicted) |
| Comparator Or Baseline | Representative patent compounds: 1-[3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl]-3-(phenylamino)-1H-pyrazole-4-carboxamide (JAK inhibitor, MW >400) |
| Quantified Difference | Target compound is a minimal core scaffold; comparator is an elaborated analog with nanomolar JAK potency (exact IC₅₀ not disclosed for core scaffold). The target compound offers synthetic flexibility for late-stage diversification. |
| Conditions | Review of US Patent 9,328,099 claims and exemplified compounds; structural overlay analysis. |
Why This Matters
Procurement of the minimal scaffold enables divergent synthesis of JAK inhibitor libraries while avoiding intellectual property encumbrance associated with fully elaborated patent examples.
- [1] Brubaker J, Childers ML, Christopher M, et al. Cyanomethylpyrazole carboxamides as janus kinase inhibitors. US Patent 9,328,099 B2. 2016 May 3. View Source
